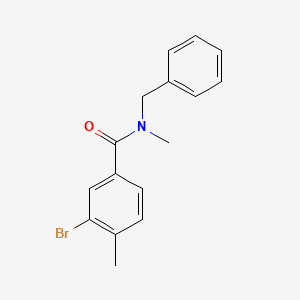![molecular formula C19H18N2O3 B5594341 ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5594341.png)
ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate, also known as EMPhP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. EMPhP is a phthalazine derivative that exhibits interesting biological activities and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Additionally, ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activities, ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter signaling. Additionally, ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate in lab experiments is its high purity and yield, which allows for consistent and reproducible results. Additionally, ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate is relatively inexpensive and easy to synthesize, making it a suitable compound for a variety of research applications. However, one limitation of using ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxic effects at high concentrations.
Orientations Futures
There are several potential future directions for research involving ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate. One direction is the development of ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate and its potential applications in other fields of research, such as neuroscience and immunology. Finally, the development of new synthetic methods for ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate may lead to the discovery of new compounds with even greater biological activities.
Méthodes De Synthèse
Ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate can be synthesized using a variety of methods, including the reaction of 4-methylphenyl hydrazine with ethyl acetoacetate in the presence of a catalyst, followed by cyclization with phosgene. Another method involves the reaction of 4-methylphenyl hydrazine with ethyl 2-bromoacetate, followed by cyclization with phosgene. The synthesis of ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been optimized for high yield and purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
Ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been studied extensively for its potential applications in various fields of research. One of the most promising applications of ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate is in the field of cancer research. ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
ethyl 2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-17(22)12-21-19(23)16-7-5-4-6-15(16)18(20-21)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUVANRFIUTGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803672 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-3-isopropyl-1-{[(3-methoxyphenyl)thio]acetyl}-4-methylpyrrolidin-3-ol](/img/structure/B5594261.png)
![3-{[(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5594267.png)

![N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)


![N'-[4-(benzyloxy)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5594334.png)
![N-[1-(3,3-dimethyl-2-oxobutyl)cyclobutyl]acetamide](/img/structure/B5594344.png)
![4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594351.png)

![3-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5594364.png)
![4-(2-fluoro-5-methylphenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5594370.png)
![1-(3,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5594378.png)